4-Benzyloxy-2-fluorobenzylamine
Overview
Description
4-Benzyloxy-2-fluorobenzylamine is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzylamine structure. It is used in various chemical and pharmaceutical applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
4-Benzyloxy-2-fluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with trypsin-1, a serine protease, affecting its catalytic activity . Additionally, this compound can bind to certain receptors and transporters, modulating their function and impacting cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been found to affect cell signaling pathways, such as the MAPK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Additionally, this compound can be metabolized through pathways involving oxidation and conjugation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biochemical activity and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-fluorobenzylamine typically involves the reaction of 4-fluorobenzylamine with benzyl alcohol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-fluorobenzylamine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzylamine derivatives.
Scientific Research Applications
4-Benzyloxy-2-fluorobenzylamine is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and molecular docking studies.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity. The presence of the fluorine atom enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler structure lacking the benzyloxy group.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
4-Methylbenzylamine: Contains a methyl group instead of a fluorine atom.
Uniqueness
4-Benzyloxy-2-fluorobenzylamine is unique due to the presence of both a benzyloxy group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2-fluoro-4-phenylmethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDXWAHUCTSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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